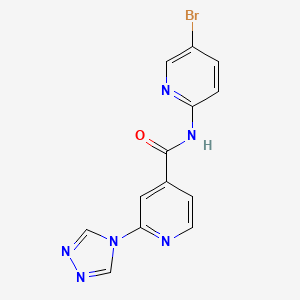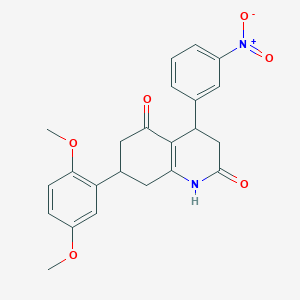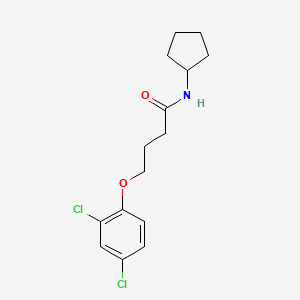
N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C19H21Cl2N3O2 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.1010823 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
Studies have explored the structure-affinity relationship of compounds similar to N-(2,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide, particularly in the context of their affinity and selectivity toward dopamine receptors. For instance, modifications of the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives displaying moderate affinity for dopamine D(3) receptors. These studies aimed at identifying structural features that enhance receptor affinity, which is crucial for developing therapeutic agents targeting neurological disorders (Leopoldo et al., 2002). Additionally, the synthesis and characterization of novel pyrazole carboxamide derivatives, incorporating the piperazine moiety, have been undertaken, emphasizing their structural confirmation and potential as pharmaceutical intermediates (Hong-Shui Lv et al., 2013).
Antimicrobial Activities
Research has also focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. These studies involve the synthesis of compounds from various ester ethoxycarbonylhydrazones with primary amines, including structures related to this compound. Such research contributes to the development of new antimicrobial agents, highlighting the compound's role in medicinal chemistry (H. Bektaş et al., 2010).
Molecular Interaction Studies
The molecular interaction of antagonist compounds with cannabinoid receptors has been studied, providing insights into their binding affinity and potential therapeutic applications. These studies help in understanding the pharmacological properties of compounds similar to this compound and their role in drug discovery (J. Shim et al., 2002).
Synthesis and Characterization
Research dedicated to the synthesis and characterization of this compound and similar compounds is crucial for pharmaceutical development. This includes studies on their synthesis from dichloro-nitrobenzene and piperazine by various chemical reactions, aiming at improving the yield and understanding the factors influencing each reaction step. The structural confirmation of these compounds is typically achieved through IR and 1H-NMR, providing a foundation for their application in drug development (Z. Quan, 2006).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-6-5-15(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAFUQJMXGKQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-isoxazolylmethyl)-N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B4537106.png)

![(4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4537122.png)
![(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE](/img/structure/B4537140.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4537148.png)
![2-cyano-N-(4-isopropylphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4537149.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B4537153.png)
![6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4537164.png)


![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)
![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)
![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B4537208.png)

